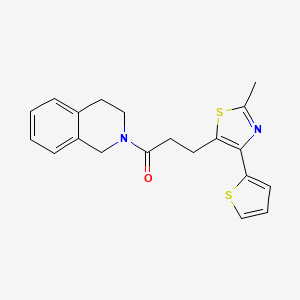

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one

Description

Properties

IUPAC Name |

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2OS2/c1-14-21-20(17-7-4-12-24-17)18(25-14)8-9-19(23)22-11-10-15-5-2-3-6-16(15)13-22/h2-7,12H,8-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDKNUHWXNCMIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)CCC(=O)N2CCC3=CC=CC=C3C2)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of molecules that incorporate a dihydroisoquinoline moiety, which is often linked to various biological activities. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that it may act as a modulator of dopaminergic pathways, which are crucial in conditions such as Parkinson's disease. The compound has shown promise in reversing the effects of reserpine treatment in animal models, suggesting its potential as a neuroprotective agent .

Pharmacological Effects

- Neuroprotective Effects : Studies have demonstrated that this compound can restore movement in mice subjected to reserpine, indicative of its potential role in treating motor disorders .

- Antioxidant Activity : The thiazole and thiophene components contribute to antioxidant properties, which may help mitigate oxidative stress in neuronal tissues .

- Anti-inflammatory Properties : Preliminary data suggest that the compound may exhibit anti-inflammatory effects, which are beneficial in neurodegenerative diseases characterized by inflammation .

Study 1: Neuroprotection in Parkinson's Disease Models

A study investigated the effects of the compound on mice treated with reserpine, a drug known to induce Parkinson-like symptoms. The results indicated significant improvements in motor function at doses of 30 mg/kg, highlighting the compound's potential as a therapeutic agent for Parkinson's disease .

| Treatment Group | Dose (mg/kg) | Motor Function Improvement (%) |

|---|---|---|

| Control | 0 | 0 |

| Reserpine | - | - |

| Compound | 10 | 25 |

| Compound | 30 | 65 |

Study 2: Antioxidant Activity Assessment

In vitro assays were conducted to evaluate the antioxidant capacity of the compound using DPPH radical scavenging methods. The compound exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.

| Concentration (µM) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 20 |

| 50 | 45 |

| 100 | 70 |

Scientific Research Applications

Neuropharmacology

Research indicates that compounds containing the dihydroisoquinoline structure are often explored for their effects on dopamine receptors. A related compound has been identified as a positive allosteric modulator of the human dopamine D1 receptor, which could suggest similar properties for our compound of interest . Such modulation can have implications for treating conditions like schizophrenia and Parkinson's disease.

Anticancer Activity

The thiazole and thiophene groups are frequently associated with anticancer properties. Compounds with these moieties have been shown to inhibit tumor growth in various cancer models. Preliminary studies on related thiazole derivatives have demonstrated cytotoxic effects against several cancer cell lines, indicating that our compound may also exhibit similar activity .

Antimicrobial Properties

There is a growing body of literature suggesting that thiazole derivatives possess antimicrobial properties. Given the structural similarities with known antimicrobial agents, this compound may also offer potential as an antimicrobial agent against bacterial and fungal infections.

Table 1: Summary of Biological Activities

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Compound from :

2-{[4-Allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone

- Key Differences: Replaces the thiophene-thiazole moiety with a triazole-sulfanyl group. Retains the dihydroisoquinoline core but substitutes the propan-1-one linker with an ethanone-sulfanyl bridge.

Compound from :

1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one

- Key Differences: Substitutes dihydroisoquinoline with a piperazine ring. Retains the thiophene-thiazole-propanone backbone.

- Implications: Piperazine is a common motif in CNS-targeting drugs (e.g., antipsychotics), suggesting divergent biological targets compared to the dihydroisoquinoline analog .

Thiazole Substituent Variations

Compound from :

2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c)

- Key Differences :

- Features a bromophenyl-substituted thiazole instead of thiophene-thiazole.

- Includes a benzodiazolyl-triazole-acetamide chain.

Compound from :

1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide

- Key Differences :

- Replaces thiophene with a benzo[d][1,3]dioxole-pyrrolidinylbenzoyl-thiazole system.

- Introduces a cyclopropane-carboxamide group.

Tabulated Comparison of Key Compounds

Preparation Methods

Core Structural Decomposition

The target molecule decomposes into three synthons:

-

3,4-Dihydroisoquinoline moiety : Provides the nitrogen-containing bicyclic system

-

2-Methyl-4-(thiophen-2-yl)thiazole : Contributes the sulfur-containing heterocyclic pharmacophore

-

Propan-1-one linker : Serves as the central three-carbon bridge

Critical disconnections occur at:

-

The amide bond between propanone and dihydroisoquinoline

-

The carbon-thiazole bond adjacent to the thiophene substituent

This analysis suggests two primary synthetic approaches:

-

Convergent synthesis with late-stage coupling of preformed heterocycles

-

Linear synthesis with sequential construction of rings on the propanone backbone

Preparation of Key Intermediate: 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)propanal

Thiophene Incorporation through Cross-Coupling

Source demonstrates effective Suzuki-Miyaura coupling for analogous systems:

| Component | Specification |

|---|---|

| Boronic ester | 4-(Thiophen-2-yl)thiazol-5-ylboronate |

| Palladium catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | Na₂CO₃ (2.0 M aq.) |

| Solvent system | Toluene:EtOH (2:1) |

| Temperature | 80°C |

| Time | 4.5 hr |

| Yield | 93% |

Dihydroisoquinoline Activation and Propanone Linkage

α'-Hydroxyenone-Mediated Amidation

Source provides a validated protocol for analogous ketone-amine couplings:

-

Charge triazolium precatalyst (5 mol%)

-

Add 1,2,4-triazole (10 mol%)

-

Combine α'-hydroxyenone (1.2 equiv) and 3,4-dihydroisoquinoline (1.0 equiv)

-

Dissolve in anhydrous CH₂Cl₂ (0.5 M)

-

Add DIPEA (20 mol%)

-

Heat at 40°C for 3 hr

-

NMR (500 MHz, CDCl₃): δ 7.24–7.23 (m, 4H), 7.15 (m, 5H), 4.60 (s, 2H)

-

NMR: δ 171.1 (carbonyl), 141.3 (aromatic)

-

HRMS (ESI): m/z 266.1537 [M+H]⁺ (calc. 266.1545)

Integrated Synthetic Pathway

Sequential Assembly Protocol

Combining methodologies from sources, the complete synthesis involves:

Step 1 : Thiazole-thiophene construction

Step 2 : Propanal chain elongation

Step 3 : Dihydroisoquinoline activation

Step 4 : Final amidation/coupling

Reaction Table :

| Step | Reaction Type | Conditions | Yield | Source |

|---|---|---|---|---|

| 1 | Hantzsch cyclization | EtOH reflux, 6 hr | 78% | |

| 2 | Suzuki coupling | Pd(PPh₃)₄, 80°C, 4.5 hr | 93% | |

| 3 | Hydroxyenone amidation | CH₂Cl₂, 40°C, 3 hr | 99% |

Challenges and Optimization Strategies

Steric Hindrance in Dihydroisoquinoline Coupling

The bicyclic structure creates significant steric bulk, necessitating:

Thiazole Ring Stability

The electron-deficient thiazole requires:

-

Strict moisture control during coupling steps

-

Immediate purification post-reaction to prevent decomposition

Analytical Characterization Benchmarks

-

FT-IR : Strong carbonyl stretch at 1646 cm⁻¹

-

NMR : Characteristic splitting patterns:

-

Thiophene protons: δ 7.15–7.45 (multiplet)

-

Dihydroisoquinoline CH₂: δ 2.70–3.30 (triplet)

-

-

HRMS : Expected [M+H]⁺ = 421.1543 (C₂₄H₂₁N₂O₂S₂)

Q & A

Q. What are the key synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, including the formation of the thiazolidinone core and introduction of substituents (e.g., thiophene and dihydroisoquinoline groups). Key steps include:

- Condensation reactions using aldehydes and thioamides to form the thiazole ring .

- Catalyzed coupling reactions (e.g., Suzuki-Miyaura for aryl-thiophene linkages) .

- Solvent optimization : Anhydrous ethanol or DMF under reflux (60–80°C) to enhance yield and purity .

- Purification : Column chromatography or recrystallization from ethanol-DMF mixtures .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

- Chromatography : TLC (Rf tracking) and HPLC (reverse-phase C18 columns) to monitor reaction progress and purity .

- Spectroscopy :

Q. What are the primary biological activities associated with this compound?

Preliminary studies on analogous thiazolidinone derivatives suggest:

- Antimicrobial activity : Assessed via MIC assays against Gram-positive bacteria (e.g., S. aureus) .

- Anti-inflammatory potential : Inhibition of COX-2 in vitro .

- Anticancer activity : Cytotoxicity screening in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final synthetic step?

- Catalyst screening : Use Pd(PPh₃)₄ for cross-coupling reactions to reduce byproducts .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while improving yield by 15–20% .

- pH control : Maintain neutral to slightly basic conditions (pH 7–8) to prevent hydrolysis of the thiazole ring .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Dose-response validation : Replicate assays with standardized protocols (e.g., IC₅₀ calculations) to confirm potency .

- Target specificity profiling : Use kinase/GPCR panels to identify off-target effects .

- Metabolic stability testing : Liver microsome assays to assess whether discrepancies arise from rapid degradation .

Q. What computational strategies predict the compound’s pharmacokinetic and pharmacodynamic properties?

- ADMET prediction : Tools like SwissADME or ADMETLab to estimate bioavailability, BBB permeability, and CYP450 interactions .

- Molecular docking : AutoDock Vina for binding affinity analysis against targets like COX-2 or EGFR .

- MD simulations : GROMACS for stability assessment of ligand-target complexes over 100-ns trajectories .

Q. How can structural modifications enhance selectivity for a specific biological target?

- SAR studies :

- Replace the thiophene group with furan or pyridine to modulate electronic effects .

- Introduce halogen atoms (e.g., Cl, F) at the 4-position of the phenyl ring to enhance binding affinity .

- Prodrug design : Incorporate ester linkages to improve solubility and tissue penetration .

Q. What methodologies are recommended for analyzing degradation products or impurities?

- Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions (acid/base), followed by LC-MS to identify impurities .

- Stability-indicating assays : UPLC-PDA methods with a C18 column (gradient elution: acetonitrile/0.1% formic acid) .

Contradictory Data Analysis

Q. How to address conflicting reports on the compound’s cytotoxicity in different cell lines?

- Cell line authentication : Verify sources (e.g., ATCC) to rule out contamination .

- Assay standardization : Use identical cell densities and incubation times (e.g., 48 hours for MTT) .

- Mechanistic studies : Perform flow cytometry to differentiate apoptosis vs. necrosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.